molecular formula C17H35ClN3O8PS B601438 Clindamycin B 2-Phosphate Ammonium Salt CAS No. 54887-31-9

Clindamycin B 2-Phosphate Ammonium Salt

Cat. No.: B601438
CAS No.: 54887-31-9
M. Wt: 507.97
InChI Key:
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Description

Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations.

Mechanism of Action

Target of Action

Clindamycin B 2-Phosphate Ammonium Salt, also known as DTXSID80747365, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . The interaction results in the cessation of bacterial growth, leading to the death of susceptible bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Clindamycin prevents the bacteria from producing essential proteins, leading to their death .

Pharmacokinetics

The pharmacokinetics of Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME) . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active drug, Clindamycin, by phosphatase ester hydrolysis . This conversion allows for high bioavailability

Result of Action

The result of Clindamycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, Clindamycin causes the death of susceptible bacteria, effectively treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clindamycin. For instance, the stability of different solid-state forms of Clindamycin can be affected by factors such as temperature and humidity . Moreover, the transformation between different solid-state forms can be induced by environmental factors

Biochemical Analysis

Biochemical Properties

Clindamycin B 2-Phosphate Ammonium Salt is known to interact with a variety of enzymes and proteins. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction impedes both the assembly of the ribosome and the translation process .

Cellular Effects

This compound has a variety of effects on cells. It is used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It also appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis .

Temporal Effects in Laboratory Settings

The electrochemical behavior of this compound has been thoroughly investigated . The chemical and electrical parameters affecting the adsorption stripping voltammetry measurements have been optimized . The responses are linear over a concentration range, indicating the stability of the compound .

Dosage Effects in Animal Models

This compound is used to treat a range of bacterial infections in dogs and cats . It is often used to treat wounds, pyoderma, abscesses, bone and dental infections, and toxoplasmosis . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to form clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin . Along with CYP3A4 as a major enzyme, CYP3A5 is also involved in the metabolism of clindamycin .

Transport and Distribution

This compound is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm . One of the identified protein targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDPKVMVWZIIW-UOEFBAOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747365
Record name [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54887-31-9
Record name [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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